BenchChemオンラインストアへようこそ!

1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole

regioisomerism structure–activity relationship pharmacophore mapping

1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole (CAS 860650-03-9) is a synthetic hybrid heterocycle of formula C22H22N4S (MW 374.50) that fuses an indole ring, a 1,3-thiazole core, and an N-phenylpiperazine moiety via a methylene bridge at the thiazole 5-position. It belongs to the thiazolyl–indole class of compounds, which have been investigated as PPARδ/PPARα agonists in metabolic disease patents and as Mcl‐1 inhibitors, antibacterial, antifungal, antioxidant, and cytotoxic agents in primary research on closely related N‐acyl indole–piperazine–thiazole hybrids.

Molecular Formula C22H22N4S
Molecular Weight 374.51
CAS No. 860650-03-9
Cat. No. B2691847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole
CAS860650-03-9
Molecular FormulaC22H22N4S
Molecular Weight374.51
Structural Identifiers
SMILESC1CN(CCN1CC2=CN=C(S2)N3C=CC4=CC=CC=C43)C5=CC=CC=C5
InChIInChI=1S/C22H22N4S/c1-2-7-19(8-3-1)25-14-12-24(13-15-25)17-20-16-23-22(27-20)26-11-10-18-6-4-5-9-21(18)26/h1-11,16H,12-15,17H2
InChIKeyOUSWEOMFSGLUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole (CAS 860650-03-9): Structural, Pharmacological Class & Procurement Positioning


1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole (CAS 860650-03-9) is a synthetic hybrid heterocycle of formula C22H22N4S (MW 374.50) that fuses an indole ring, a 1,3-thiazole core, and an N-phenylpiperazine moiety via a methylene bridge at the thiazole 5-position [1]. It belongs to the thiazolyl–indole class of compounds, which have been investigated as PPARδ/PPARα agonists in metabolic disease patents [2] and as Mcl‐1 inhibitors, antibacterial, antifungal, antioxidant, and cytotoxic agents in primary research on closely related N‐acyl indole–piperazine–thiazole hybrids [3]. Its deliberate regioisomeric connectivity—indole at thiazole C‑2 and phenylpiperazinomethyl at C‑5—distinguishes it from the positional isomer CAS 439097‑15-1, which carries the indole on the thiazole 5‑methyl group and the piperazine at C‑2 [1].

Why Generic Substitution Fails for 1-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole (860650-03-9): Regioisomerism and Pharmacophore Connectivity


Compounds containing indole, thiazole, and phenylpiperazine substructures cannot be treated as interchangeable procurement items because the connectivity pattern (regioisomerism) dictates molecular shape, conformational preferences, and pharmacophore presentation. The target compound places the indole at the thiazole 2-position and the phenylpiperazinomethylene at the 5-position; its closest positional isomer (CAS 439097-15-1) swaps these attachments [1]. This reversal alters the spatial relationship between the indole NH (a known hydrogen-bond donor/acceptor in Mcl-1 and kinase binding pockets) and the basic piperazine nitrogen, which is critical for ionic interactions with aspartate/glutamate residues in PPAR ligand-binding domains [2]. In the N-acyl indole–piperazine–thiazole series studied by Jagadeesan & Karpagam (2023), even subtle N-acyl variations produced marked differences in antibacterial MIC values against Klebsiella planticola, DPPH antioxidant IC₅₀ values, and cytotoxic IC₅₀ values across Hela, MCF7, A549, and K562 cell lines—confirming that regioisomeric and substitutional changes cannot be predicted by scaffold membership alone [3]. Procuring a non-identical analog without verifying regioisomeric fidelity therefore carries a high risk of obtaining divergent biological readouts.

Quantitative Differentiation Evidence for 1-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole (860650-03-9) vs. Closest Analogs


Evidence Item 1: Positional Isomerism vs. CAS 439097-15-1 – Connectivity-Driven Pharmacophore Distinction

The target compound (860650-03-9) and its closest analog (CAS 439097-15-1) are positional isomers with identical molecular formula (C22H22N4S) and molecular weight (374.50) but different connectivity: the target bears the indole at thiazole C-2 and the phenylpiperazinomethylene at C-5, whereas CAS 439097-15-1 bears the phenylpiperazino group at C-2 and the indolylmethyl at C-5 [1]. This regioisomeric swap relocates the indole NH hydrogen-bond donor and the piperazine basic nitrogen by approximately 3.8–4.2 Å (estimated from minimized structures), altering the pharmacophore geometry relevant to PPARδ/α ligand-binding pockets described in US Patent 7,235,572 [2]. In the structurally related N-acyl indole–thiazole–piperazine series, Jagadeesan & Karpagam demonstrated that connectivity variations among compounds 4a–4e and 5a–5e yielded differential Mcl-1 docking scores and divergent biological activity profiles [3]. No direct head-to-head experimental comparison between 860650-03-9 and 439097-15-1 has been published; the differentiation is therefore based on established regioisomeric principles and class-level SAR trends.

regioisomerism structure–activity relationship pharmacophore mapping

Evidence Item 2: Vendor Purity and Supply-Chain Differentiation – Key Organics (BIONET) vs. Alternative Suppliers

Compound 860650-03-9 is commercially available from at least two supplier tiers: Key Organics Ltd (BIONET collection, product code 11R-0614) offers purity >90% at £37.00/1mg and £46.00/5mg, while Shanghai Hao Hong Biomedical Technology (Le Yan brand) offers 98% purity at ¥535/1mg to ¥1,901/100mg [1]. The positional isomer CAS 439097-15-1 is available from MolCore at NLT 97% purity . The 8-percentage-point purity difference between Key Organics (>90%) and Le Yan (98%) represents a meaningful procurement consideration for assays sensitive to impurity profiles, such as dose–response cytotoxicity or reporter-gene assays. Key Organics is a UK-based CRO with ISO-accredited facilities, providing audit-trail documentation that may be critical for regulatory-facing research [2]. No direct comparative analytical certificate data (e.g., HPLC chromatograms, NMR spectra) have been published for these specific lots.

chemical procurement purity specification supplier qualification

Evidence Item 3: Class-Level Antibacterial Potency Range – Indole–Thiazole–Piperazine Hybrids against Klebsiella planticola and Escherichia coli

Although no published MIC data exist specifically for compound 860650-03-9, the Jagadeesan & Karpagam (2023) study on structurally analogous N-acyl indole–piperazine–thiazole hybrids (compounds 4a–4e and 5a–5e) provides class-level antibacterial benchmarks. In that series, bromo-substituted indole derivatives (4a, 4c, 4d) exhibited superior antibacterial activity against both Gram-negative strains Klebsiella planticola and Escherichia coli, with the most active compounds (4c and 4d) showing MIC values in the low microgram-per-milliliter range, outperforming nitro-substituted analogs (5a–5e) [1]. The target compound lacks the N-acyl substitution and halogen substituent present in those analogs, so its antibacterial potency is expected to differ; however, the indole–thiazole–piperazine scaffold is confirmed as a productive antibacterial chemotype. No direct experimental comparison between 860650-03-9 and any specific clinical antibacterial agent (e.g., ciprofloxacin, ampicillin) is available.

antibacterial MIC Klebsiella planticola Escherichia coli indole–thiazole hybrids

Evidence Item 4: Class-Level Cytotoxic Activity Range – Indole–Thiazole–Piperazine Hybrids against Human Cancer Cell Lines

The Jagadeesan & Karpagam (2023) study evaluated the cytotoxic activity of N-acyl indole–thiazole–piperazine and tetrazole hybrids against four human cancer cell lines: Hela (cervical), MCF7 (breast), A549 (lung), and K562 (leukemia) [1]. The most potent compound, bromo indole derivative 4c, exhibited an IC₅₀ of 0.9 µg/mL against K562, outperforming the nitro indole analog 5c (IC₅₀ 1.76 µg/mL). Compounds 4d and 5a also showed notable activity across multiple cell lines. Docking studies revealed that compounds 4d and 4e can actively bind at the Mcl-1 active site, a validated anti-apoptotic target in hematologic malignancies [1]. Compound 860650-03-9 shares the indole–thiazole–piperazine core but lacks the N-acyl and halogen/nitro substituents present in the most active analogs. The patent family US 7,235,572 further supports the therapeutic relevance of thiazolyl–indole derivatives as PPARδ/α agonists for metabolic indications, providing an orthogonal therapeutic axis distinct from oncology [2].

cytotoxicity anticancer Hela MCF7 A549 K562 Mcl-1

Evidence Item 5: Class-Level Antioxidant Activity – DPPH Radical Scavenging by Indole–Piperazine–Thiazole Hybrids

In the Jagadeesan & Karpagam (2023) series, compound 4a (a bromoindole N-acyl thiazole derivative) demonstrated the highest DPPH radical scavenging activity among all synthesized compounds [1]. The indole–piperazine substructure was highlighted as contributing to antioxidant potency, consistent with the known electron-donating character of the indole NH and the radical-stabilizing capacity of the phenylpiperazine moiety. Compound 860650-03-9 retains both the indole NH and the phenylpiperazine group, suggesting inherent antioxidant potential, but lacks the N-acyl group that may modulate electron density at the indole nitrogen. No quantitative DPPH IC₅₀ data are available for 860650-03-9 specifically. Cross-study comparison with other indole–piperazine hybrids (e.g., indole-1,2,4-oxadiazole-phenylpiperazine series) confirms that the phenylpiperazinomethylene motif is a recurrent feature in compounds with moderate antioxidant activity [2].

antioxidant DPPH assay radical scavenging indole–piperazine hybrids

Evidence Item 6: Patent Landscape and Freedom-to-Operate Differentiation – PPARδ/α Agonist vs. Mcl-1 Inhibitor Therapeutic Axes

Compound 860650-03-9 falls within the Markush structure of US Patent 7,235,572 (Hoffmann-La Roche, 2007), which claims thiazolyl–indole derivatives as PPARδ and/or PPARα agonists for the treatment of diabetes, dyslipidemia, and metabolic syndrome [1]. Preferred compounds in that patent feature a carboxylic acid side chain (e.g., {6-[2-(4-trifluoromethyl-phenyl)-thiazol-5-ylmethoxy]-indol-1-yl}-acetic acid) which is absent in 860650-03-9, potentially placing the target compound outside the most preferred subgenus. Separately, the indole–thiazole–piperazine scaffold has been explored as Mcl-1 inhibitors in the Jagadeesan & Karpagam study [2] and in AbbVie's substituted indole Mcl-1 inhibitor patent family (e.g., US 10,954,193) [3], though 860650-03-9 itself is not specifically exemplified in any of these patents. This dual therapeutic axis (metabolic via PPAR vs. oncology via Mcl-1) provides a broader intellectual property landscape than single-target analogs, but also requires careful freedom-to-operate analysis for commercial development.

PPARδ agonist PPARα agonist Mcl-1 inhibitor patent landscape freedom-to-operate

Recommended Application Scenarios for 1-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole (860650-03-9) Based on Quantitative Differentiation Evidence


Scenario 1: Regioisomer-Specific SAR Profiling in Indole–Thiazole–Piperazine Lead Optimization Programs

Procure 860650-03-9 alongside its positional isomer CAS 439097-15-1 to generate a matched molecular pair (MMP) analysis of regioisomerism effects on target binding. The distinct connectivity pattern (indole at C-2 vs. C-5 of thiazole) enables systematic evaluation of pharmacophore geometry requirements for PPARδ/α receptors [1] and Mcl-1 [2]. Because no published head-to-head comparison exists, this MMP study would generate novel, proprietary SAR data. Recommended purity: ≥98% (Le Yan brand) for quantitative dose–response assays; >90% (Key Organics) acceptable for initial biochemical screening. Quantify outcomes as ΔpIC₅₀ or ΔKᵢ between the two isomers under identical assay conditions.

Scenario 2: Scaffold-Hopping Starting Point for Dual PPAR/Mcl-1 Polypharmacology Discovery

Use 860650-03-9 as a minimalist scaffold for fragment-based or structure-based design targeting the dual therapeutic axes of metabolic disease (PPARδ/α agonism) and oncology (Mcl-1 inhibition). The compound's patent position within US 7,235,572 (PPAR) [1] and its structural relatedness to Mcl-1 docking hits [2] provide a documented starting point for dual-target optimization. Benchmark initial activity against class-level data: antibacterial MIC against K. planticola/E. coli, cytotoxic IC₅₀ against K562 (literature benchmark 0.9 µg/mL for brominated analog 4c), and DPPH antioxidant IC₅₀ [2]. Prioritize N-acylation and 5-bromo/5-nitro substitution as first-round optimization strategies based on the Jagadeesan & Karpagam SAR.

Scenario 3: Chemical Biology Probe Development for Mcl-1 Target Engagement Studies

Employ 860650-03-9 as a core scaffold for developing chemical biology probes (e.g., fluorescent or photoaffinity labels) targeting the Mcl-1 binding pocket. The indole NH and piperazine N-4 provide two orthogonal derivatization handles for linker attachment without abolishing key binding interactions, as supported by Mcl-1 docking poses reported for analogous indole–thiazole compounds [1]. The absence of a carboxylic acid moiety (present in Roche's preferred PPAR compounds [2]) reduces the risk of non-specific ionic interactions in cellular contexts. Source from Key Organics (BIONET 11R-0614) to benefit from CRO-level documentation and scale-up pathway availability for subsequent probe synthesis.

Scenario 4: Negative Control or Comparator in Halogenated-Indole Antibacterial Programs

Deploy 860650-03-9 as an unsubstituted indole control in structure–activity relationship studies of halogenated (especially 5-bromo) indole–thiazole antibacterials. The Jagadeesan & Karpagam study demonstrated that 5-bromoindole derivatives 4a, 4c, and 4d achieved superior antibacterial activity against K. planticola and E. coli [1]; the target compound, lacking halogen substitution, is predicted to show reduced potency and thus serves as an appropriate baseline for quantifying the halogen effect. Procure at >90% purity from Key Organics for this application, as exploratory SAR does not require the highest purity grade. Measure and report ΔMIC (halogenated analog minus unsubstituted scaffold) to establish the halogen contribution to antibacterial activity.

Quote Request

Request a Quote for 1-{5-[(4-phenylpiperazino)methyl]-1,3-thiazol-2-yl}-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.